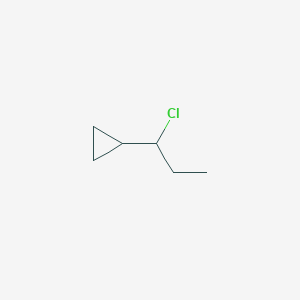![molecular formula C68H110O32 B15125798 Lanost-7-en-18-oic acid, 23-(acetyloxy)-20-hydroxy-3-[(O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-glucopyranosyl-(1-->4)-O-[O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-6-deoxy-beta-D-glucopyranosyl-(1-->2)]-beta-D-xylopyranosyl)oxy]-, gamma-lactone, (3beta,9beta,23S)- CAS No. 78244-73-2](/img/structure/B15125798.png)
Lanost-7-en-18-oic acid, 23-(acetyloxy)-20-hydroxy-3-[(O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-glucopyranosyl-(1-->4)-O-[O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-6-deoxy-beta-D-glucopyranosyl-(1-->2)]-beta-D-xylopyranosyl)oxy]-, gamma-lactone, (3beta,9beta,23S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanost-7-en-18-oic acid, 23-(acetyloxy)-20-hydroxy-3-[(O-3-O-methyl-beta-D-glucopyranosyl-(1–>3)-O-beta-D-glucopyranosyl-(1–>4)-O-[O-3-O-methyl-beta-D-glucopyranosyl-(1–>3)-O-beta-D-xylopyranosyl-(1–>4)-6-deoxy-beta-D-glucopyranosyl-(1–>2)]-beta-D-xylopyranosyl)oxy]-, gamma-lactone, (3beta,9beta,23S)- is a complex organic compound It is characterized by its intricate structure, which includes multiple glycosidic linkages and a gamma-lactone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including glycosylation reactions to attach the sugar moieties and lactonization to form the gamma-lactone ring. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods for such complex molecules often involve biotechnological approaches, including the use of genetically engineered microorganisms to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy and acetyloxy groups.
Reduction: Reduction reactions may target the lactone ring or the glycosidic linkages.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with various enzymes and its potential role in metabolic pathways.
Medicine
In medicine, this compound could be explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry
In industry, it may be used in the synthesis of specialized materials or as a precursor for other valuable compounds.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The glycosidic linkages and lactone ring play crucial roles in its biological activity, influencing how it binds to and affects its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lanosterol: A precursor in the biosynthesis of steroids.
Betulinic Acid: Known for its anticancer properties.
Glycyrrhizin: A compound with anti-inflammatory and antiviral activities.
Uniqueness
What sets this compound apart is its complex structure, which includes multiple glycosidic linkages and a gamma-lactone ring. This complexity may confer unique biological activities and make it a valuable subject of study.
Propriétés
Numéro CAS |
78244-73-2 |
|---|---|
Formule moléculaire |
C68H110O32 |
Poids moléculaire |
1439.6 g/mol |
Nom IUPAC |
[1-[16-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-6-yl]-4-methylpentan-2-yl] acetate |
InChI |
InChI=1S/C68H110O32/c1-27(2)20-30(90-29(4)72)21-67(9)39-15-18-66(8)32-12-13-38-64(5,6)40(16-17-65(38,7)31(32)14-19-68(39,66)63(84)100-67)95-62-56(44(77)37(26-88-62)94-59-50(83)55(43(76)36(24-71)91-59)98-61-49(82)54(86-11)42(75)35(23-70)93-61)99-58-46(79)45(78)51(28(3)89-58)96-57-47(80)52(33(73)25-87-57)97-60-48(81)53(85-10)41(74)34(22-69)92-60/h12,27-28,30-31,33-62,69-71,73-83H,13-26H2,1-11H3 |
Clé InChI |
OHVCWYKNFLTBKL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(CCC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(CC(C)C)OC(=O)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-](/img/structure/B15125725.png)
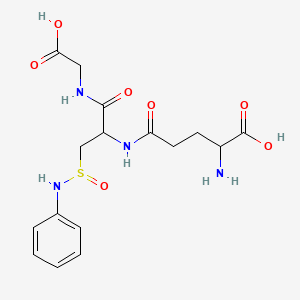
![2-[[(4R)-4-[(3R,5S,7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B15125737.png)


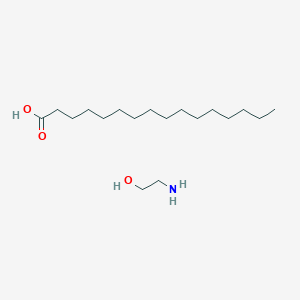
![6-Amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B15125761.png)
![Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate](/img/structure/B15125768.png)
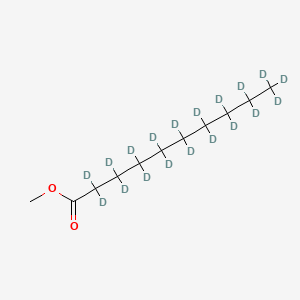
![Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B15125778.png)
![3-[5-[2-[2-methoxyethyl(methyl)amino]ethoxy]-1H-indol-2-yl]-3H-quinolin-2-one](/img/structure/B15125787.png)
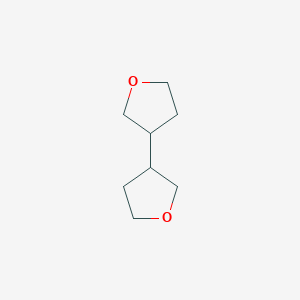
![[2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15125800.png)
